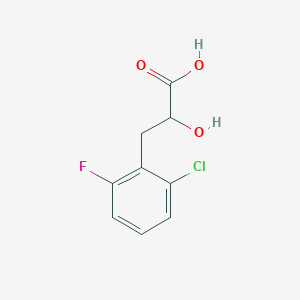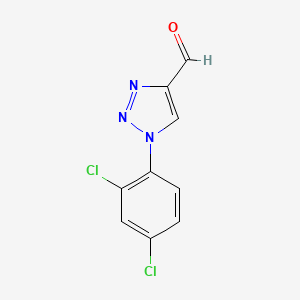
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
説明
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as 2,4-DCF-4-OH-PYR, is an organic compound of the pyridinone family. It is a white to off-white powder that is soluble in water and other organic solvents, and is used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. 2,4-DCF-4-OH-PYR has a wide range of applications in scientific research, including biochemical and physiological effects, and is of particular interest for its ability to act as an enzyme inhibitor.
科学的研究の応用
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of related compounds, highlighting their potential as ligands for metal ions, which could be relevant for therapeutic or material applications. For instance, Schlindwein et al. (2006) investigated new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including those with various N-aryl and N-benzyl substituents on the nitrogen atom of the pyridinone ring, emphasizing their synthesis and structural characterization via EXAFS spectroscopy (Schlindwein et al., 2006). This work suggests that compounds with benzyl and fluorobenzyl groups can form stable metal complexes with potential applications in biomedical and industrial fields.
Antimicrobial Activity
Lv Zhi (2009) synthesized and crystallized a compound with structural similarities, demonstrating its potential antimicrobial activity against Hepatitis B virus, indicating that such compounds could serve as a basis for developing new antiviral drugs (Lv Zhi, 2009).
Potential in Alzheimer's Therapy
Compounds related to 1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been explored for their role in Alzheimer's therapy. Scott et al. (2011) designed molecules to sequester, redistribute, and/or remove metal ions, which are attractive therapeutic agents in neurodegenerative diseases like Alzheimer's. The study involved synthesizing multifunctional 3-hydroxy-4-pyridinone pro-ligands with antioxidant activity, low toxicity, and the ability to interfere with metal ion-induced amyloid peptide aggregation, suggesting potential lead compounds for Alzheimer's therapy (Scott et al., 2011).
Novel Synthetic Methods
Research by Boros et al. (2007) on a scalable synthesis of related compounds emphasizes the importance of novel synthetic methodologies for producing intermediates crucial for the synthesis of HIV-1 integrase inhibitors, illustrating the broader applicability of such compounds in therapeutic drug development (Boros et al., 2007).
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWBHPRDHUYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
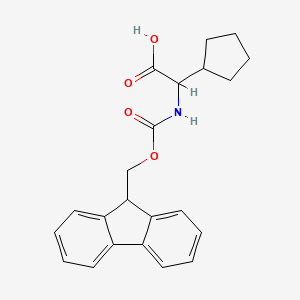
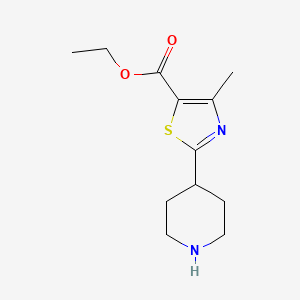
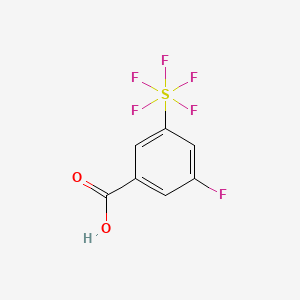
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)


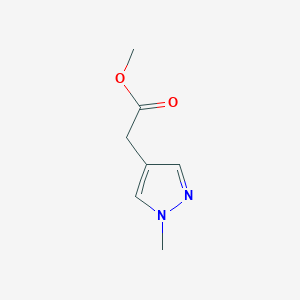
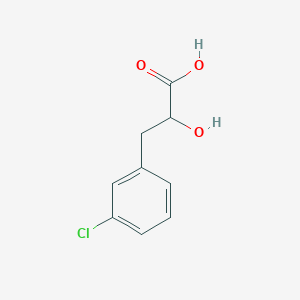
![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

